Bienvenue dans la boutique en ligne BenchChem!

Sparfosic acid

Enzyme Inhibition Structure-Activity Relationship Transition-State Analog

Procure Sparfosic acid (PALA, CAS 51321-79-0) as your definitive negative control for aspartate transcarbamylase (ATCase) inhibitor screening. Unlike generic antimetabolites, this bisubstrate transition-state analog exhibits a unique triphasic inhibition profile against human ATCase—failing to achieve complete suppression above 10 µM—establishing a clear performance threshold for novel allosteric candidates. With Ki as low as 1 nM, it potently depletes pyrimidine pools in cell culture and stabilizes the R-state for X-ray crystallography studies. Ensure your screening campaigns are benchmarked against the gold-standard tool compound.

Molecular Formula C6H10NO8P
Molecular Weight 255.12 g/mol
CAS No. 51321-79-0
Cat. No. B1681977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparfosic acid
CAS51321-79-0
Synonymsl-aspartic acid, n-(2-phosphonoacetyl)-
l-aspartic acid, n-(phosphonoacetyl)-
N-(phosphonacetyl)-L-aspartate
N-(phosphonoacetyl)-L-aspartate
n-(phosphonoacetyl)-l-aspartic acid
n-phosphonacetyl-l-aspartic acid
NCI 224131
NSC 224131
NSC 224131, disodium salt
NSC 224131, tetrasodium salt
NSC-224131
PALA
phosphonoacetyl-l-aspartic acid
sparfosic acid
Molecular FormulaC6H10NO8P
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
InChIInChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1
InChIKeyZZKNRXZVGOYGJT-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater > 950 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sparfosic Acid (PALA, 51321-79-0): A Transition-State Analog Inhibitor of Aspartate Transcarbamylase


Sparfosic acid (CAS 51321-79-0), also known as N-(phosphonacetyl)-L-aspartic acid (PALA), is a stable transition-state analog that potently inhibits aspartate transcarbamylase (ATCase) [1], the enzyme catalyzing the first committed step in de novo pyrimidine biosynthesis [2]. It is a bisubstrate analog, mimicking the structural features of both natural substrates, carbamyl phosphate and L-aspartate, within a single molecule [3]. This mechanism leads to the depletion of intracellular pyrimidine nucleotide pools, thereby disrupting DNA and RNA synthesis in proliferating cells [4].

Why Sparfosic Acid (PALA) Cannot Be Interchanged with Other ATCase Inhibitors


Generic substitution among aspartate transcarbamylase (ATCase) inhibitors is not scientifically valid due to profound differences in binding affinity, inhibitory mechanism, and species-specific efficacy. Sparfosic acid (PALA) acts as a potent transition-state analog with a reported Ki as low as 1 nM in certain assays [1], but it exhibits a unique triphasic inhibition response against human ATCase, failing to achieve complete inhibition at concentrations above 10 μM [2]. In contrast, direct structural analogs like PALG and PALA(F) are >185,000-fold less potent, with IC50 values exceeding 5 mM [3], and allosteric inhibitors target distinct binding pockets to achieve complete human enzyme suppression [2]. These quantitative disparities in potency, mechanism, and species selectivity preclude simple interchange.

Quantitative Comparative Evidence for Sparfosic Acid (PALA) vs. Analogs


Inhibitory Potency of PALA vs. Close Structural Analogs on E. coli ATCase

Sparfosic acid (PALA) exhibits a Ki of 27 nM against E. coli ATCase, demonstrating high potency [1]. This is in stark contrast to its close structural analogs. PALG and PALA(F), which differ by minor modifications to the aspartate moiety, show negligible inhibition with IC50 values greater than 5 mM (5000 nM) [1]. PALA(FF) shows no inhibition at all [1].

Enzyme Inhibition Structure-Activity Relationship Transition-State Analog

PALA vs. Allosteric Inhibitors: Human ATCase Inhibition Profile

Against human ATCase, Sparfosic acid (PALA) exhibits a triphasic inhibition response, failing to achieve complete inhibition at concentrations above 10,000 nM [1]. Newer allosteric inhibitors, such as those described by Wang et al. (2024), achieve low nanomolar IC50 values (30-120 nM) and can completely suppress enzyme activity under identical conditions [1].

Human ATCase Allosteric Inhibition Drug Discovery

Synergistic Cytotoxicity of PALA with 5-Fluorouracil (5-FU) and Interferon-alpha (IFN)

Sparfosic acid (PALA) has been shown to synergistically enhance the cytotoxicity of the combination of 5-fluorouracil (5-FU) and interferon-alpha (IFN) against human colon cancer cell lines . A Phase II clinical study combining low-dose PALA (250 mg/m2) with 5-FU (2600 mg/m2) in patients with advanced colorectal cancer achieved a total response rate of 43% (16/37 evaluable patients), a result comparable to the best available 5-FU modulation strategies at the time [1].

Combination Therapy Synergy Colorectal Cancer

Validated Research and Application Scenarios for Sparfosic Acid (PALA)


Use as a Benchmark Control in Human ATCase Inhibitor Discovery

Given its well-characterized triphasic inhibition profile against human ATCase and its clinical failure, Sparfosic acid (PALA) is ideally suited as a negative control or benchmark compound in screening campaigns for novel allosteric or orthosteric human ATCase inhibitors. Its inability to completely suppress enzyme activity at high concentrations provides a clear performance threshold that new candidates must surpass to demonstrate improved therapeutic potential [1].

Biochemical Probe for ATCase Allostery and Transition-State Studies

Sparfosic acid is a powerful tool for fundamental biochemical research. Its ability to stabilize the high-activity, high-affinity R-state of ATCase makes it invaluable for structural and kinetic studies of allosteric regulation [2]. X-ray crystallography studies of the PALA-ATCase complex have been foundational in understanding the conformational changes associated with enzyme activation and catalysis [3].

Investigating Mechanisms of Pyrimidine Depletion and Resistance

Sparfosic acid is a specific and potent tool for depleting intracellular pyrimidine nucleotide pools in cell culture models. Its use has been instrumental in characterizing the cellular response to pyrimidine starvation, including the study of apoptosis, cell cycle arrest, and the mechanisms by which cells develop resistance to antimetabolites . The well-documented emergence of PALA-resistant cell lines with amplified CAD gene expression is a classic model for studying gene amplification and drug resistance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sparfosic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.